molecular formula C87H125N21O21 B12352741 Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH

Cat. No.: B12352741
M. Wt: 1801.1 g/mol
InChI Key: IUJUQXJOVSWPHY-UHFFFAOYSA-N
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Description

The compound Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH is a synthetic peptide sequenceN-Acetyl-Renin Substrate Tetradecapeptide . This peptide is a substrate for renin, an enzyme involved in the regulation of blood pressure and electrolyte balance. The sequence is acetylated at the N-terminus and consists of 14 amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the full sequence is assembled.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH: can undergo various chemical reactions, including:

    Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes like proteases.

    Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, under oxidative conditions.

    Reduction: Reduction of disulfide bonds (if present) using reducing agents like DTT or TCEP.

    Substitution: Modification of side chains through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic/basic hydrolysis.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller peptide fragments, while oxidation can result in oxidized amino acid residues.

Scientific Research Applications

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH: has several scientific research applications:

    Biochemistry: Used as a substrate to study the activity of renin and other proteases.

    Pharmacology: Investigated for its potential role in regulating blood pressure and electrolyte balance.

    Medicine: Explored for its therapeutic potential in conditions related to the renin-angiotensin system.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH involves its interaction with renin. Renin cleaves the peptide at specific sites, generating smaller peptide fragments. This cleavage is crucial for the regulation of the renin-angiotensin system, which controls blood pressure and fluid balance. The molecular targets include the active site of renin and the peptide bonds within the substrate.

Comparison with Similar Compounds

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH: can be compared with other renin substrates and inhibitors:

    Angiotensinogen: The natural substrate for renin, which is cleaved to produce angiotensin I.

    Synthetic Renin Inhibitors: Compounds designed to inhibit renin activity, such as aliskiren.

    Other Peptide Substrates: Similar synthetic peptides with variations in the amino acid sequence.

The uniqueness of This compound lies in its specific sequence and acetylation, which make it a valuable tool for studying renin activity and developing therapeutic agents.

Properties

Molecular Formula

C87H125N21O21

Molecular Weight

1801.1 g/mol

IUPAC Name

3-acetamido-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)

InChI Key

IUJUQXJOVSWPHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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